molecular formula C14H29Br B3281734 7-Bromotetradecane CAS No. 74036-97-8

7-Bromotetradecane

Cat. No. B3281734
CAS RN: 74036-97-8
M. Wt: 277.28 g/mol
InChI Key: BHKRGDMEBPHOHH-UHFFFAOYSA-N
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Description

7-Bromotetradecane , also known by other names such as n-Tetradecyl-1-bromide, Myristyl bromide, and Tetradecyl bromide, is a chemical compound with the molecular formula C₁₄H₂₉Br . It belongs to the class of alkyl bromides and consists of a tetradecane hydrocarbon chain with a bromine atom attached at the seventh carbon position .


Synthesis Analysis

The synthesis of this compound typically involves the bromination of tetradecane (also known as myristane). This reaction can be carried out using hydrogen bromide (HBr) or other brominating agents. The bromination occurs via free radical substitution , where a hydrogen atom in the tetradecane molecule is replaced by a bromine atom. The resulting product is this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a long hydrocarbon chain with 14 carbon atoms (tetradecane) and a bromine atom attached to the seventh carbon. The compound is an organic halide and exhibits hydrophobic properties due to its nonpolar nature .


Chemical Reactions Analysis

  • Radical reactions : The bromine atom can be abstracted by radicals, leading to chain reactions .

Physical And Chemical Properties Analysis

  • Odor : Characteristic hydrocarbon odor .

Scientific Research Applications

1. Synthesis of Surfactants

7-Bromotetradecane is utilized in the synthesis of surfactants. For example, it was used as a raw material in the synthesis of Tetradecyl dimethyl hydroxyethyl ammonium bromide (TMDAB), a compound with good solubility properties and performance in foaming and emulsification (Chen Yueka, 2013).

2. Drug Delivery Systems

In the context of pharmaceuticals, this compound has been studied for its potential in drug delivery systems. A study evaluated polyvinylalcohol substituted with this compound as an injectable drug carrier for β-carotene, a lipophilic model drug (T. Cerchiara et al., 2003).

3. Nuclear Fuel Production

This compound is considered in the production of nuclear fuel, particularly in the manufacture of TRISO fuel kernels. It was identified as a potential non-hazardous forming fluid alternative to trichloroethylene (TCE) in the internal sol-gel process used for fuel kernel formation (M. Baker et al., 2013).

4. Green Chemistry in Bioengineering

In bioengineering, this compound is noted in the context of green chemistry applications. For instance, it was investigated in the fermentative production of 7-bromo-l-tryptophan using Corynebacterium glutamicum, demonstrating its utility in environmentally friendly chemical synthesis processes (Kareen H. Veldmann et al., 2019).

Future Directions

: NIST Chemistry WebBook : Sigma-Aldrich Product Page

properties

IUPAC Name

7-bromotetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRGDMEBPHOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699637
Record name 7-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74036-97-8
Record name 7-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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